molecular formula C13H8ClIN2O3 B6056869 N-(2-chloro-4-iodophenyl)-2-nitrobenzamide

N-(2-chloro-4-iodophenyl)-2-nitrobenzamide

Cat. No. B6056869
M. Wt: 402.57 g/mol
InChI Key: JVLJEEBPOPRNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-2-nitrobenzamide, also known as CI-976, is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an enzyme that catalyzes the formation of cholesterol esters, which are important components of lipoproteins. CI-976 has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. In

Mechanism of Action

N-(2-chloro-4-iodophenyl)-2-nitrobenzamide exerts its effects by inhibiting ACAT, which catalyzes the formation of cholesterol esters. By inhibiting ACAT, this compound reduces the accumulation of cholesterol esters in macrophages and the formation of foam cells. This leads to a reduction in the development of atherosclerotic plaques and a decrease in plasma cholesterol levels.
Biochemical and Physiological Effects:
This compound has been shown to reduce the accumulation of cholesterol esters in macrophages and to inhibit the formation of foam cells. It has also been shown to reduce plasma cholesterol levels in animal models of hypercholesterolemia. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of atherosclerosis.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is its potency and selectivity for ACAT. This allows for more precise targeting of the enzyme and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-nitrobenzamide. One area of interest is the development of more soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the exploration of the anti-inflammatory effects of this compound and their potential therapeutic applications in the treatment of atherosclerosis. Finally, there is potential for the use of this compound in combination with other cholesterol-lowering agents to achieve synergistic effects.

Synthesis Methods

The synthesis of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 2-amino-4-chloroiodobenzene in the presence of a base. The resulting product is then purified by recrystallization. The overall yield of this compound is approximately 50%.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. It has been shown to reduce the accumulation of cholesterol esters in macrophages and to inhibit the formation of foam cells, which are key contributors to the development of atherosclerotic plaques. This compound has also been shown to reduce plasma cholesterol levels in animal models of hypercholesterolemia.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-10-7-8(15)5-6-11(10)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLJEEBPOPRNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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